Egfr/her2/cdk9-IN-2
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Overview
Description
Egfr/her2/cdk9-IN-2: is a potent inhibitor targeting three key proteins: epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and cyclin-dependent kinase 9 (CDK9). This compound exhibits significant antitumor activity, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature .
Industrial Production Methods: Industrial production methods for Egfr/her2/cdk9-IN-2 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and automated synthesis techniques to streamline production .
Chemical Reactions Analysis
Types of Reactions: Egfr/her2/cdk9-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which may exhibit different biological activities .
Scientific Research Applications
Egfr/her2/cdk9-IN-2 has a wide range of scientific research applications, including:
Chemistry:
- Used as a tool compound to study the inhibition of EGFR, HER2, and CDK9 in various chemical reactions .
Biology:
Medicine:
- Explored as a potential therapeutic agent for treating cancers that overexpress EGFR, HER2, and CDK9, such as breast cancer and triple-negative breast cancer .
Industry:
Mechanism of Action
Egfr/her2/cdk9-IN-2 exerts its effects by inhibiting the activity of EGFR, HER2, and CDK9. These proteins are involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By blocking these pathways, this compound induces cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Gefitinib: An EGFR inhibitor used in cancer therapy.
Lapatinib: A dual EGFR/HER2 inhibitor.
Uniqueness: Egfr/her2/cdk9-IN-2 is unique in its ability to simultaneously inhibit EGFR, HER2, and CDK9, providing a broader spectrum of antitumor activity compared to compounds that target only one or two of these proteins .
Properties
Molecular Formula |
C23H20N4O5S2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-[2-[2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H20N4O5S2/c24-34(31,32)19-11-7-16(8-12-19)13-14-26-22(28)20-3-1-2-4-21(20)25-23(26)33-15-17-5-9-18(10-6-17)27(29)30/h1-12H,13-15H2,(H2,24,31,32) |
InChI Key |
WQEFYEUNVFDIII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.